Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]propanoate is a complex organic compound that features a unique structure combining a benzyl group, a dioxine ring, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving a diol and a suitable aldehyde under acidic conditions.
Benzylation: The dioxine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The benzylated dioxine is reacted with an appropriate amine to form the amide linkage.
Esterification: Finally, the propanoate ester is formed through an esterification reaction involving methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]propanoate can be compared with other compounds that have similar structural features:
Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]acetate: Similar structure but with an acetate ester.
Methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]hexanoate: Similar structure but with a hexanoate ester.
These compounds share the dioxine and benzyl moieties but differ in the ester group, which can influence their chemical properties and applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block in synthetic chemistry. Its potential bioactivity also makes it a candidate for further research in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
methyl 2-[benzyl(2,3-dihydro-1,4-dioxine-5-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-12(16(19)20-2)17(10-13-6-4-3-5-7-13)15(18)14-11-21-8-9-22-14/h3-7,11-12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRABZGWAIUNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(CC1=CC=CC=C1)C(=O)C2=COCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.